4-Methyl-2-phenyl-2-oxazoline-5-one 4-Methyl-2-phenyl-2-oxazoline-5-one
Brand Name: Vulcanchem
CAS No.: 13302-43-7; 90361-55-0
VCID: VC4335034
InChI: InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3
SMILES: CC1C(=O)OC(=N1)C2=CC=CC=C2
Molecular Formula: C10H9NO2
Molecular Weight: 175.187

4-Methyl-2-phenyl-2-oxazoline-5-one

CAS No.: 13302-43-7; 90361-55-0

Cat. No.: VC4335034

Molecular Formula: C10H9NO2

Molecular Weight: 175.187

* For research use only. Not for human or veterinary use.

4-Methyl-2-phenyl-2-oxazoline-5-one - 13302-43-7; 90361-55-0

Specification

CAS No. 13302-43-7; 90361-55-0
Molecular Formula C10H9NO2
Molecular Weight 175.187
IUPAC Name 4-methyl-2-phenyl-4H-1,3-oxazol-5-one
Standard InChI InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3
Standard InChI Key HHPTWKXNGPGQJH-UHFFFAOYSA-N
SMILES CC1C(=O)OC(=N1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered oxazoline ring system with a methyl group at the C-4 position and a phenyl substituent at the C-2 position (Fig. 1). This arrangement confers stereoelectronic properties that influence its reactivity and interactions with biological targets .

Table 1: Key Molecular Properties of 4-Methyl-2-phenyl-2-oxazoline-5-one

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
IUPAC Name4-methyl-2-phenyl-4H-1,3-oxazol-5-one
SMILESCC1C(=O)OC(=N1)C2=CC=CC=C2
InChI KeyHHPTWKXNGPGQJH-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported

The planar oxazoline ring and aromatic phenyl group create a rigid framework, which enhances its stability in polar solvents and under thermal stress. Spectroscopic characterization via ¹H NMR, ¹³C NMR, and FT-IR confirms the presence of characteristic carbonyl (C=O) and imine (C=N) functional groups, critical for its chemical behavior .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4-methyl-2-phenyl-2-oxazoline-5-one typically involves cyclocondensation reactions between α-hydroxyamides and aldehydes or ketones. One established method utilizes chloroacetyl derivatives as precursors, reacting them with substituted anilines under basic conditions. For example:

CH3COCl+C6H5NH2C10H9NO2+HCl\text{CH}_3COCl + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_9\text{NO}_2 + \text{HCl}

This route achieves moderate yields (50–70%) and requires purification via column chromatography to isolate the oxazoline product.

Advanced Methodologies

Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes while improving yields to >85%. Solvent-free conditions and catalytic systems using Lewis acids (e.g., ZnCl₂) further enhance efficiency, minimizing byproduct formation .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Reaction TimeKey Advantage
Conventional Cyclization50–706–8 hoursLow equipment requirements
Microwave-Assisted85–9010–15 minutesEnergy efficiency
Solvent-Free Catalysis75–802–4 hoursEnvironmental sustainability

Applications in Chemical Research

Enantioselective Catalysis

4-Methyl-2-phenyl-2-oxazoline-5-one serves as a chiral auxiliary in asymmetric Michael additions, enabling the synthesis of enantiomerically pure β-hydroxy esters. Its rigid structure directs stereochemical outcomes, achieving enantiomeric excess (ee) values exceeding 90% in model reactions. For instance:

\text{Oxazoline} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{β-Hydroxy Ester (ee > 90%)}

This application is pivotal in pharmaceutical synthesis, where chirality dictates drug efficacy and safety.

ActivityModel OrganismEffective ConcentrationMechanism
AntimicrobialS. aureus0.05 mg/mLBiofilm disruption
AntitumorMCF-7 cells0.1 mg/mLInduction of apoptosis
Anti-InflammatoryRAW 264.7 macrophages10 μMCOX-2 inhibition

Stability and Reactivity

Environmental Sensitivity

The compound’s stability is highly dependent on ambient conditions:

  • pH: Degrades rapidly under alkaline conditions (pH > 9) due to hydroxide ion attack on the oxazoline ring.

  • Temperature: Thermal decomposition occurs above 150°C, forming phenyl isocyanate and acetic acid derivatives.

Degradation Pathways

Hydrolytic cleavage of the oxazoline ring proceeds via nucleophilic addition of water to the C=N bond, yielding a β-ketoamide intermediate:

C10H9NO2+H2OCH3CO-NH-C6H5+HCO2H\text{C}_{10}\text{H}_9\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CO-NH-C}_6\text{H}_5 + \text{HCO}_2\text{H}

This reactivity necessitates anhydrous storage conditions for long-term stability.

Pharmacological Research Frontiers

Antimicrobial Mechanisms

Although 4-methyl-2-phenyl-2-oxazoline-5-one’s antimicrobial properties remain understudied, related oxazolines disrupt bacterial cell wall synthesis by inhibiting L-alanine racemase, a key enzyme in peptidoglycan biosynthesis . This mechanism parallels the antibiotic D-cycloserine, suggesting potential for repurposing in multidrug-resistant infections .

Antitumor Screening

Preliminary assays indicate that oxazoline derivatives intercalate DNA and inhibit topoisomerase II, triggering apoptosis in cancer cells . Computational docking studies predict strong binding affinity (ΔG = -8.2 kcal/mol) for the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer .

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